molecular formula C53H57Cl2FIN7O B12380846 IR-Crizotinib

IR-Crizotinib

Cat. No.: B12380846
M. Wt: 1024.9 g/mol
InChI Key: JRMMUDKBQYQNEZ-MGDILKBHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

IR-Crizotinib is a novel compound formed by conjugating Crizotinib, a known inhibitor of anaplastic lymphoma kinase (ALK) and c-MET, with a near-infrared dye. This conjugation enhances the localization of Crizotinib to intracranial tumors, particularly glioblastoma multiforme, thereby improving its therapeutic efficacy .

Preparation Methods

The synthesis of IR-Crizotinib involves the conjugation of Crizotinib with a near-infrared dye, such as IR-786. The process typically includes:

Chemical Reactions Analysis

IR-Crizotinib undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the functional groups of the dye and Crizotinib.

    Common Reagents and Conditions: Typical reagents include mild oxidizing agents and solvents like methanol or acetonitrile. The reactions are usually carried out at room temperature to maintain the stability of the compound.

    Major Products: The primary product is this compound itself, with minimal by-products due to the specificity of the conjugation reaction.

Scientific Research Applications

IR-Crizotinib has a wide range of applications in scientific research:

    Chemistry: It is used as a probe in fluorescence-based assays to study the localization and activity of ALK and c-MET inhibitors.

    Biology: The compound is employed in cellular studies to investigate the mechanisms of tumor growth and proliferation.

    Medicine: this compound shows promise in the treatment of glioblastoma multiforme by improving drug delivery across the blood-brain barrier.

    Industry: It is used in the development of new diagnostic tools and therapeutic agents for cancer treatment

Mechanism of Action

IR-Crizotinib exerts its effects by inhibiting the activity of ALK and c-MET, which are key regulators of cell growth and survival. The conjugation with the near-infrared dye enhances its ability to cross the blood-brain barrier and localize to intracranial tumors. This results in improved inhibition of tumor growth and increased survival rates in preclinical models .

Comparison with Similar Compounds

IR-Crizotinib is unique due to its conjugation with a near-infrared dye, which enhances its localization and efficacy in treating brain tumors. Similar compounds include:

This compound stands out due to its enhanced ability to target and treat intracranial tumors, making it a valuable tool in cancer research and treatment.

Properties

Molecular Formula

C53H57Cl2FIN7O

Molecular Weight

1024.9 g/mol

IUPAC Name

5-[1-[1-[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]piperidin-1-ium-4-yl]pyrazol-4-yl]-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine;iodide

InChI

InChI=1S/C53H57Cl2FN7O.HI/c1-33(48-41(54)21-22-42(56)49(48)55)64-45-29-36(30-58-51(45)57)37-31-59-63(32-37)38-25-27-62(28-26-38)50-34(19-23-46-52(2,3)39-15-8-10-17-43(39)60(46)6)13-12-14-35(50)20-24-47-53(4,5)40-16-9-11-18-44(40)61(47)7;/h8-11,15-24,29-33,38H,12-14,25-28H2,1-7H3,(H2,57,58);1H/q+1;/p-1/t33-;/m1./s1

InChI Key

JRMMUDKBQYQNEZ-MGDILKBHSA-M

Isomeric SMILES

C[C@@H](OC1=C(N=CC(=C1)C2=CN(N=C2)C3CC[N+](=C\4/C(=C/C=C\5/N(C6=CC=CC=C6C5(C)C)C)/CCC/C4=C\C=C/7\N(C8=CC=CC=C8C7(C)C)C)CC3)N)C9=C(C=CC(=C9Cl)F)Cl.[I-]

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC[N+](=C5C(=CC=C6C(C7=CC=CC=C7N6C)(C)C)CCCC5=CC=C8C(C9=CC=CC=C9N8C)(C)C)CC4)N.[I-]

Origin of Product

United States

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